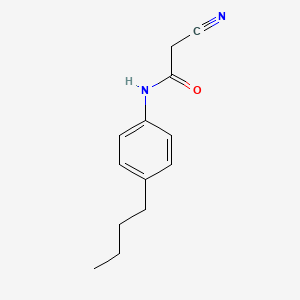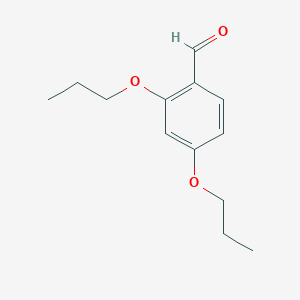
2,4-Dipropoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dipropoxybenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of two propoxy groups at the 2 and 4 positions of the benzaldehyde structure. While the specific compound 2,4-dipropoxybenzaldehyde is not directly synthesized or analyzed in the provided papers, related benzaldehyde derivatives are synthesized and studied, which can offer insights into the synthesis and properties of 2,4-dipropoxybenzaldehyde.
Synthesis Analysis
The synthesis of benzaldehyde derivatives often involves multi-step reactions, including O-alkylation and Vilsmeier-Hack (V-H) reactions, as demonstrated in the synthesis of 4-benzyloxy-2-methoxybenzaldehyde . Similarly, palladium-catalyzed ortho-bromination has been used as a key step in the synthesis of substituted 2-bromobenzaldehydes . These methods could potentially be adapted for the synthesis of 2,4-dipropoxybenzaldehyde by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is influenced by the substituents attached to the benzene ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the reactivity and stability of the compound. In the case of 2,4-dipropoxybenzaldehyde, the propoxy groups are likely to have an electron-donating effect, which could influence its chemical behavior.
Chemical Reactions Analysis
Benzaldehyde derivatives participate in various chemical reactions, including nucleophilic substitutions , alkylation , and reductive alkylation . These reactions are crucial for modifying the benzaldehyde core and introducing different functional groups. The chemical behavior of 2,4-dipropoxybenzaldehyde in such reactions would be determined by the nature of the propoxy substituents and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are determined by their molecular structure. For example, the presence of hydroxyl groups can influence the solubility and boiling point of the compound . The propoxy groups in 2,4-dipropoxybenzaldehyde would contribute to its hydrophobic character and could affect its solubility in organic solvents. Additionally, the stability of the compound under various conditions, such as temperature and pH, would be an important aspect of its physical and chemical properties.
Applications De Recherche Scientifique
Radical Scavenging Activity
2,4-Dipropoxybenzaldehyde's related compounds, hydroxybenzaldehydes, have been examined for their radical scavenging activities. A study employing DFT/B3LYP computations found that hydroxybenzaldehydes, by virtue of their molecular descriptors (like bond dissociation enthalpy and electron transfer energy), can be efficient hydrogen atom or electron donors, thus contributing significantly to their antioxidant capabilities. This computational approach aids in the selection of potent antioxidants and understanding their activities in various media (Nenadis & Tsimidou, 2012).
Optical and Electro-Optical Applications
A derivative of 2,4-dipropoxybenzaldehyde, 4-(bis(2-hydroxyethyl)amino)-2,6-dipropoxybenzaldehyde, was synthesized for its potential in electro-optical applications. The study revealed that poly(methyl methacrylate) doped with this chromophore exhibited low optical absorption at communication wavelengths, high thermal stability, and significant thermo-optic coefficients. This suggests potential applications in optical devices (Guo, Guo, & Chen, 2015).
Catalytic Applications
2,4-Dipropoxybenzaldehyde's analogs have been used in catalytic applications. For instance, copper-catalyzed oxidation of benzylic alcohols to aldehydes in water was demonstrated, achieving high yields and exhibiting broad substrate scope and high functional group tolerance. This method's efficiency and green chemistry approach suggest the potential utility of related compounds in catalytic processes (Wu et al., 2016).
Organocatalysis
In organocatalysis, compounds related to 2,4-dipropoxybenzaldehyde have been explored. Valine dipeptide organocatalysts, effective in asymmetric aldol reactions, utilized the acidity of compounds like 2,4-dinitrophenol to produce aldol products with high enantioselectivity and diastereoselectivity. This highlights the role of similar molecular structures in advancing asymmetric synthesis (Huang et al., 2011).
Safety And Hazards
The safety data sheet for “2,4-Dipropoxybenzaldehyde” indicates that it has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and using personal protective equipment .
Orientations Futures
While specific future directions for “2,4-Dipropoxybenzaldehyde” are not available, research into similar compounds suggests potential areas of interest. For instance, “2,4-Dihydroxybenzaldehyde” has been studied for its anti-inflammatory, anti-angiogenic, and anti-nociceptive activities , suggesting potential therapeutic applications.
Propriétés
IUPAC Name |
2,4-dipropoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOWILXGBBQBMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)OCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368484 |
Source


|
| Record name | 2,4-Dipropoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dipropoxybenzaldehyde | |
CAS RN |
156744-09-1 |
Source


|
| Record name | 2,4-Dipropoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

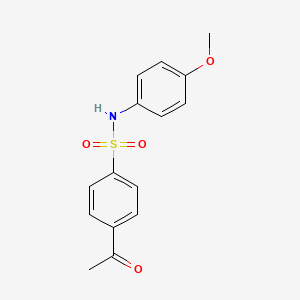
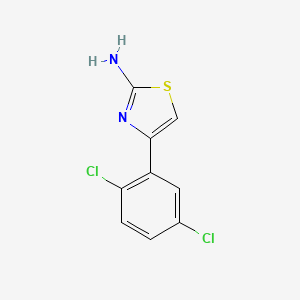

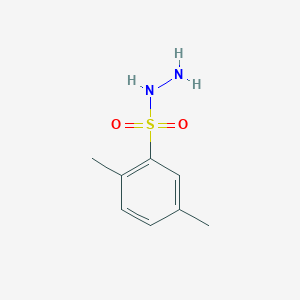
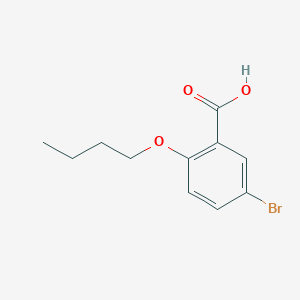

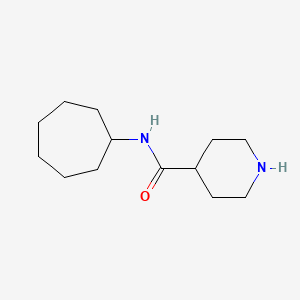
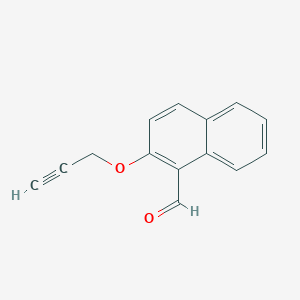
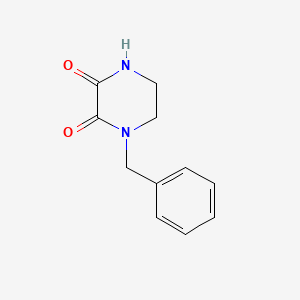
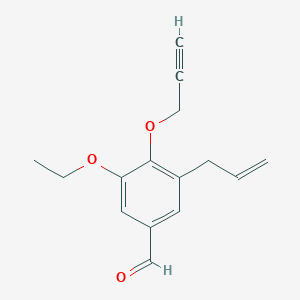
![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)
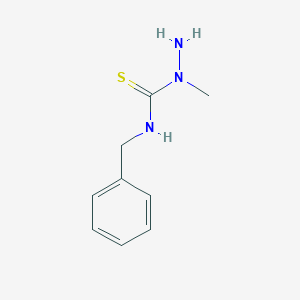
![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)
